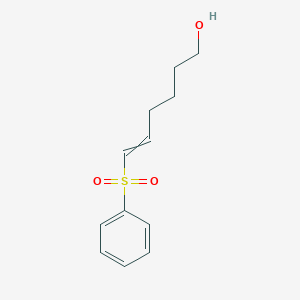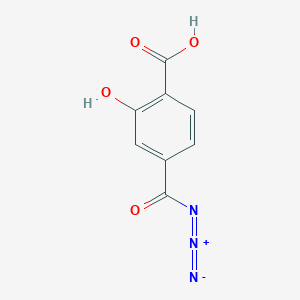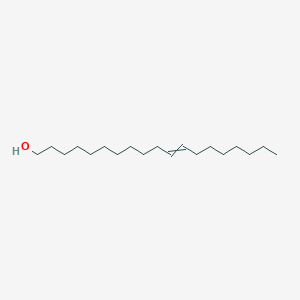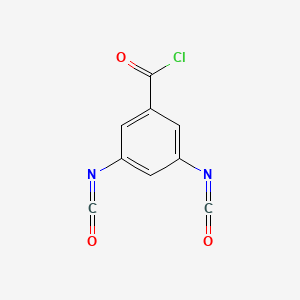
3,5-Diisocyanatobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diisocyanatobenzoyl chloride is an organic compound with the molecular formula C9H3ClN2O3 It is a derivative of benzoyl chloride, characterized by the presence of two isocyanate groups at the 3 and 5 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,5-diaminobenzoic acid with phosgene (COCl2) to form the corresponding diisocyanate derivative . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate groups.
Industrial Production Methods
Industrial production of 3,5-Diisocyanatobenzoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and reactive nature of phosgene and isocyanates.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diisocyanatobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate groups.
Catalysts: Catalysts such as tertiary amines or metal salts may be used to enhance the reaction rates.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Applications De Recherche Scientifique
3,5-Diisocyanatobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the production of polymers and coatings due to its ability to form strong covalent bonds with various substrates.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-Diisocyanatobenzoyl chloride primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amine and hydroxyl groups on proteins, peptides, and other organic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzoyl Chloride: Similar in structure but with chlorine atoms instead of isocyanate groups.
3,5-Diaminobenzoyl Chloride: Contains amino groups instead of isocyanate groups.
Uniqueness
3,5-Diisocyanatobenzoyl chloride is unique due to the presence of two reactive isocyanate groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of polymers and advanced materials.
Propriétés
Numéro CAS |
136403-94-6 |
|---|---|
Formule moléculaire |
C9H3ClN2O3 |
Poids moléculaire |
222.58 g/mol |
Nom IUPAC |
3,5-diisocyanatobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O3/c10-9(15)6-1-7(11-4-13)3-8(2-6)12-5-14/h1-3H |
Clé InChI |
JFEYGNBXTUDJAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N=C=O)N=C=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
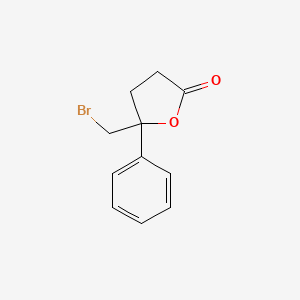
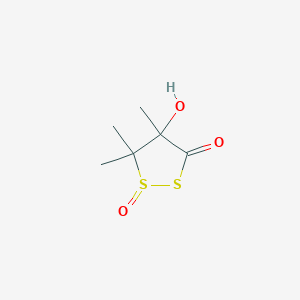
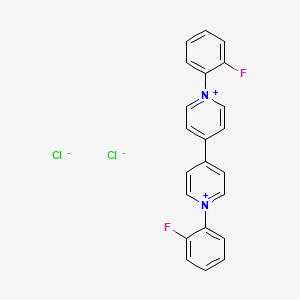
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)

![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
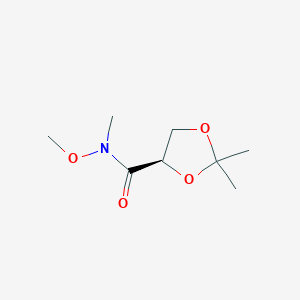
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)

![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
